N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Description
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl group attached to the amide nitrogen and a phenoxyacetate backbone substituted with formyl and methoxy groups. The compound’s design likely aims to optimize bioactivity through strategic substitution, as seen in related radiotherapy sensitizers and hemoglobin modifiers .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-6-13(2)8-15(7-12)19-18(21)11-23-16-5-4-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUQTRNKCJBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, identified by CAS number 247592-84-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19NO4
- Molecular Weight : Approximately 313.35 g/mol
- Functional Groups : Acetamide, aldehyde, and methoxyphenoxy moieties
The presence of these functional groups suggests that this compound may interact with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, thereby altering signaling pathways that regulate cell growth and apoptosis.
- Cellular Pathways : The compound may influence processes such as apoptosis and cell proliferation, which are critical in cancer biology.
Biological Activity Studies
Research into the biological activity of this compound has revealed promising results in various areas:
Anticancer Activity
A study evaluating the anticancer properties of phenoxyacetamide derivatives indicated that certain analogs exhibited significant cytotoxicity against cancer cell lines. The presence of the methoxy group was suggested to enhance the compound's ability to penetrate cellular membranes and exert its effects on intracellular targets .
Antimicrobial Properties
Investigations into the antimicrobial activity of related compounds showed that derivatives similar to this compound demonstrated effective inhibition against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Case Studies
-
Case Study on Anticancer Activity :
- A series of derivatives were synthesized and tested for their inhibitory potency towards monoamine oxidases (MAOs), which are important targets for antidepressant drugs. The study found that some derivatives exhibited IC50 values in the nanomolar range against MAO-A and MAO-B, indicating strong inhibitory effects .
-
Case Study on Antimicrobial Efficacy :
- In vitro studies demonstrated that certain phenoxyacetamide derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Structure | Anticancer and antimicrobial properties |
| N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Structure | Similar activities with variations in potency |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound shares a core N-(3,5-dimethylphenyl)acetamide structure with several analogs (Table 1). Key variations include:
- Phenoxy substituents: The 4-formyl-2-methoxyphenoxy group distinguishes it from analogs like 19c (3-(4-hydroxyphenyl)propanamide) and 19d (4-(4-hydroxyphenyl)butanamide), which have aliphatic chains instead of aromatic substituents .
- Heterocyclic systems: Compound 9b replaces the phenoxy group with a 6-methoxy-4-oxoquinoline moiety, demonstrating how heterocycles alter electronic properties and biological activity .
- Meta-substitution effects : highlights that meta-substituents (e.g., methyl, chloro) on the phenyl ring influence crystal packing and lattice constants in trichloro-acetamides. This suggests that the 3,5-dimethyl groups in the target compound may similarly stabilize its solid-state geometry .
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Crystal Packing : In trichloro-acetamides, meta-substituents like methyl groups increase steric bulk, leading to asymmetric units with two molecules (vs. one for chloro-substituted analogs) . The target compound’s 3,5-dimethyl and formyl groups may similarly affect its crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
